molecular formula C18H12N6O5 B11515074 N,N'-bis(1,3-benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

N,N'-bis(1,3-benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B11515074
M. Wt: 392.3 g/mol
InChI Key: KYWPWFFDSSCXSI-UHFFFAOYSA-N
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Description

N5,N6-BIS(2H-1,3-BENZODIOXOL-5-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of benzodioxole and oxadiazolopyrazine moieties, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5,N6-BIS(2H-1,3-BENZODIOXOL-5-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction, where benzodioxole derivatives are coupled with oxadiazolopyrazine intermediates . The reaction conditions often involve the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium, and bases like cesium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N5,N6-BIS(2H-1,3-BENZODIOXOL-5-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds.

Mechanism of Action

The mechanism of action of N5,N6-BIS(2H-1,3-BENZODIOXOL-5-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N5,N6-BIS(2H-1,3-BENZODIOXOL-5-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE is unique due to its specific combination of benzodioxole and oxadiazolopyrazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H12N6O5

Molecular Weight

392.3 g/mol

IUPAC Name

5-N,6-N-bis(1,3-benzodioxol-5-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C18H12N6O5/c1-3-11-13(27-7-25-11)5-9(1)19-15-16(22-18-17(21-15)23-29-24-18)20-10-2-4-12-14(6-10)28-8-26-12/h1-6H,7-8H2,(H,19,21,23)(H,20,22,24)

InChI Key

KYWPWFFDSSCXSI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC4=NON=C4N=C3NC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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